molecular formula C10H10O4 B8752500 4,7-Dimethoxyphthalide CAS No. 64019-78-9

4,7-Dimethoxyphthalide

Cat. No. B8752500
Key on ui cas rn: 64019-78-9
M. Wt: 194.18 g/mol
InChI Key: ABFJCCZUMNBAAI-UHFFFAOYSA-N
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Patent
US04032656

Procedure details

To an ice-cold solution of 1.7 g. of sodium borohydride in 100 ml. of dimethylformide is added 9.2 g. of 3,6-dimethoxyphthalic anhydride. The cold bath is removed and the mixture stirred for one hour. The mixture is cooled in ice and 20 ml. of hydrochloric acid is slowly added. The solvent is removed in vacuo and the residue is slurried in 100 ml. of water. The resulting solid is filtered, dissolved in chloroform and dried. After removal of solvent, the solid is recrystallized from toluene to yield 4,7-dimethoxyphthalide with a melting point of 168°-170° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:7]2[C:8]([O:10][C:11](=O)[C:6]=12)=[O:9]>>[CH3:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:7]2[C:6]=1[CH2:11][O:10][C:8]2=[O:9] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(C(=O)OC2=O)=C(C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of dimethylformide is added 9.2 g
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in ice
ADDITION
Type
ADDITION
Details
of hydrochloric acid is slowly added
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the solid is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2COC(=O)C2=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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